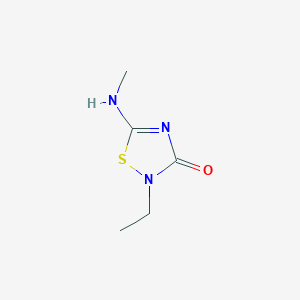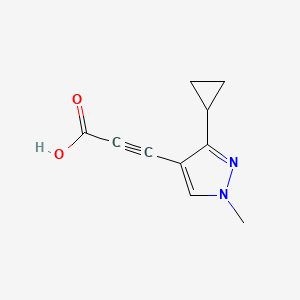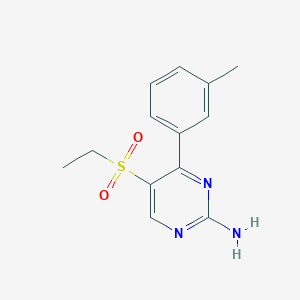
5-(Ethylsulfonyl)-4-(m-tolyl)pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Ethylsulfonyl)-4-(m-tolyl)pyrimidin-2-amine is a chemical compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are widely found in nature, particularly in nucleic acids
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Ethylsulfonyl)-4-(m-tolyl)pyrimidin-2-amine typically involves multi-step organic reactions. One common method includes the reaction of 4-(m-tolyl)pyrimidin-2-amine with ethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Ethylsulfonyl)-4-(m-tolyl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-(Ethylsulfonyl)-4-(m-tolyl)pyrimidin-2-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound, particularly in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 5-(Ethylsulfonyl)-4-(m-tolyl)pyrimidin-2-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(m-Tolyl)pyrimidin-2-amine: Lacks the ethylsulfonyl group, which may result in different chemical properties and biological activities.
4-(m-Tolyl)pyrimidin-2-amine: Similar structure but without the ethylsulfonyl substitution, leading to different reactivity and applications.
Uniqueness
The presence of the ethylsulfonyl group in 5-(Ethylsulfonyl)-4-(m-tolyl)pyrimidin-2-amine imparts unique chemical properties, such as increased polarity and potential for specific interactions with biological targets. This makes it a valuable compound for specialized applications in medicinal chemistry and materials science.
Propriétés
Formule moléculaire |
C13H15N3O2S |
|---|---|
Poids moléculaire |
277.34 g/mol |
Nom IUPAC |
5-ethylsulfonyl-4-(3-methylphenyl)pyrimidin-2-amine |
InChI |
InChI=1S/C13H15N3O2S/c1-3-19(17,18)11-8-15-13(14)16-12(11)10-6-4-5-9(2)7-10/h4-8H,3H2,1-2H3,(H2,14,15,16) |
Clé InChI |
GOFPURISEFKTNP-UHFFFAOYSA-N |
SMILES canonique |
CCS(=O)(=O)C1=CN=C(N=C1C2=CC=CC(=C2)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Bromo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-5-carboxylic acid](/img/structure/B11791907.png)
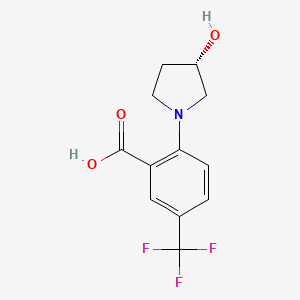
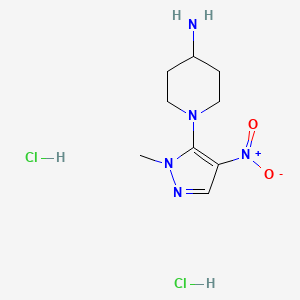
![2-(3,7-Diazabicyclo[3.3.1]nonan-3-ylmethyl)-5-(tert-butyl)oxazole](/img/structure/B11791925.png)
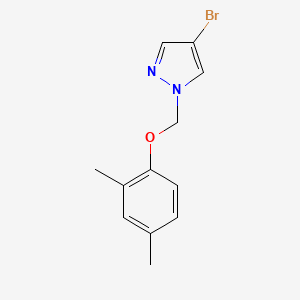

![1-Cyclopentyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B11791940.png)
![3-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)benzoic acid](/img/structure/B11791946.png)




